2-Amino-3-bromo-4,5-dichloropyridine

Description

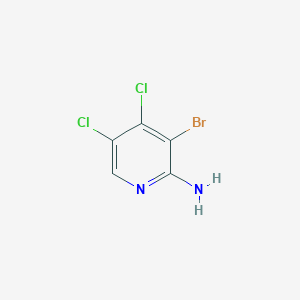

2-Amino-3-bromo-4,5-dichloropyridine is a halogenated pyridine derivative characterized by an amino group at position 2, bromine at position 3, and chlorine atoms at positions 4 and 3.

Properties

IUPAC Name |

3-bromo-4,5-dichloropyridin-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3BrCl2N2/c6-3-4(8)2(7)1-10-5(3)9/h1H,(H2,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZFWOSBWGZFUNL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=N1)N)Br)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3BrCl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401293931 | |

| Record name | 3-Bromo-4,5-dichloro-2-pyridinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401293931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.90 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1232431-02-5 | |

| Record name | 3-Bromo-4,5-dichloro-2-pyridinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1232431-02-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromo-4,5-dichloro-2-pyridinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401293931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-bromo-4,5-dichloropyridine typically involves multi-step reactions starting from readily available pyridine derivatives. One common method involves the bromination of 2-amino-4-chloropyridine, followed by chlorination and diazotization reactions. The key steps include:

Bromination: 2-Amino-4-chloropyridine is treated with a brominating agent such as bromine or N-bromosuccinimide (NBS) to introduce the bromo substituent at the 3-position.

Chlorination: The brominated intermediate is then subjected to chlorination using reagents like sulfuryl chloride or thionyl chloride to introduce chlorine atoms at the 4 and 5 positions.

Diazotization: The final step involves diazotization of the amino group, followed by substitution with chlorine to yield 2-Amino-3-bromo-4,5-dichloropyridine.

Industrial Production Methods

Industrial production methods for 2-Amino-3-bromo-4,5-dichloropyridine often involve similar synthetic routes but are optimized for higher yields and cost-effectiveness. These methods may include the use of continuous flow reactors and advanced purification techniques to ensure the purity and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-bromo-4,5-dichloropyridine undergoes various types of chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the bromo or chloro substituents are replaced by other nucleophiles.

Oxidation and Reduction: The amino group can undergo oxidation to form nitro derivatives or reduction to form corresponding amines.

Coupling Reactions: It can be used in coupling reactions such as Suzuki-Miyaura coupling, where the bromo substituent reacts with boronic acids to form biaryl compounds.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar solvents.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like stannous chloride or sodium borohydride.

Coupling Reactions: Palladium catalysts and boronic acids in the presence of bases like potassium carbonate.

Major Products Formed

The major products formed from these reactions include substituted pyridines, biaryl compounds, and various amino derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Pharmaceutical Applications

1.1 Medicinal Chemistry

2-Amino-3-bromo-4,5-dichloropyridine serves as a critical intermediate in the synthesis of various pharmaceutical agents. It is particularly noted for its role in developing selective inhibitors for human neuronal nitric oxide synthase (hnNOS), which are promising candidates for treating neurodegenerative diseases. Research has demonstrated that modifications to the 2-aminopyridine scaffold can enhance the potency and selectivity of these inhibitors, making them effective against specific isoforms of nitric oxide synthase .

1.2 Antimicrobial Activity

Studies have indicated that derivatives of 2-amino-3-bromo-4,5-dichloropyridine exhibit significant antimicrobial properties. The compound's structural features allow it to interact effectively with bacterial enzymes, inhibiting their function and thus providing a basis for developing new antibiotics .

Synthetic Applications

2.1 Organic Synthesis

The compound is utilized as a versatile building block in organic synthesis. Its bromine and chlorine substituents make it amenable to various electrophilic substitution reactions, allowing for the introduction of diverse functional groups. This characteristic is particularly useful in synthesizing more complex pyridine derivatives that may possess enhanced biological activities .

2.2 Method Development

Recent developments have focused on optimizing synthetic routes involving 2-amino-3-bromo-4,5-dichloropyridine to improve yields and reduce costs. For instance, methods involving bromination and diazotization reactions have been refined to facilitate large-scale production while maintaining high purity levels .

Case Studies

3.1 Synthesis of hnNOS Inhibitors

A notable case study involves the design and synthesis of hnNOS inhibitors based on the 2-amino-3-bromo-4,5-dichloropyridine framework. Researchers modified this compound to create derivatives with improved membrane permeability and selectivity for hnNOS over other isoforms. The resulting compounds showed promising results in preclinical models of neurodegeneration, highlighting the compound's potential therapeutic applications .

3.2 Antimicrobial Derivatives Development

Another case study explored the antimicrobial properties of various derivatives synthesized from 2-amino-3-bromo-4,5-dichloropyridine. By altering substituents at different positions on the pyridine ring, researchers identified several compounds with enhanced efficacy against resistant bacterial strains. This work underscores the importance of this compound as a scaffold for developing new antimicrobial agents .

Mechanism of Action

The mechanism of action of 2-Amino-3-bromo-4,5-dichloropyridine involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the bromo and chloro substituents can participate in halogen bonding and hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2-Amino-3,5-dichloropyridine

- Structure : Lacks the bromine atom at position 3 but retains chlorine at positions 3, 4, and 4.

- Electronic Properties :

- Applications: Demonstrated 52.14% corrosion inhibition efficiency in acidic media, outperforming pyridine (27.56%) but less effective than 2-amino-5-chloropyridine (68.38%) . Intermediate in synthesizing bis(2-amino-3,5-dichloropyridinium) complexes, relevant in coordination chemistry .

3-Bromo-4,5-dichloropyridine

- Structure: Similar halogenation pattern but lacks the amino group at position 2.

- Properties :

- Key Difference: Absence of the amino group reduces hydrogen-bonding capacity, likely decreasing solubility in polar solvents compared to the target compound.

4-Amino-3,5-dichloropyridine

- Structure: Amino group at position 4 instead of 2.

- Applications: Key intermediate in synthesizing roflumilast (a COPD drug), highlighting the pharmacological relevance of amino-chloropyridines .

2-Amino-5-bromo-3-iodopyridine

- Structure: Bromine at position 5 and iodine at position 3, with an amino group at position 2.

- Safety : Classified as hazardous (GHS), with risks of skin/eye irritation .

- Key Difference : Iodine’s larger atomic radius may sterically hinder reactions compared to chlorine in the target compound.

Comparative Data Table

Key Research Findings and Trends

- This contrasts with chlorine, which has a weaker inductive effect .

- Market Landscape: 2-Amino-3,5-dichloropyridine is commercially available in purities up to 99%, with major suppliers including Thermo Fisher Scientific and Tokyo Chemical Industry . The brominated analog likely occupies a niche market due to specialized synthetic requirements.

Biological Activity

2-Amino-3-bromo-4,5-dichloropyridine is a heterocyclic compound known for its potential biological activities and applications in medicinal chemistry. The presence of amino and halogen substituents in its structure suggests various pharmacological properties, making it a candidate for drug development and other biological applications.

Chemical Structure and Properties

The molecular formula of 2-Amino-3-bromo-4,5-dichloropyridine is CHBrClN, with a molecular weight of approximately 239.89 g/mol. Its structure is characterized by a pyridine ring substituted with an amino group and halogen atoms at specific positions, which significantly influence its reactivity and biological activity.

Synthesis

The synthesis of 2-Amino-3-bromo-4,5-dichloropyridine typically involves multi-step reactions. A common method includes:

- Nitration of 3,5-dichloropyridine to introduce a nitro group.

- Selective bromination followed by reduction of the nitro group to yield the desired aminobromochloropyridine derivative.

Biological Activities

Research indicates that 2-Amino-3-bromo-4,5-dichloropyridine exhibits several biological activities:

- Antimicrobial Activity : Various studies have shown that compounds with similar structures possess significant antimicrobial properties. The halogen substitutions enhance the compound's ability to interact with microbial enzymes or membranes.

- Anticancer Potential : The compound has been explored for its potential in inhibiting cancer cell proliferation. Its structural analogs have demonstrated activity against specific cancer cell lines by targeting key pathways involved in tumor growth .

- Enzyme Inhibition : Compounds related to 2-Amino-3-bromo-4,5-dichloropyridine have been identified as inhibitors of various enzymes, including protein kinases, which are crucial in signal transduction pathways that regulate cell growth and division .

Case Studies

- Anticancer Activity : A study focused on a series of pyridine derivatives found that modifications at the 2-position significantly enhanced cytotoxicity against human cancer cell lines. The presence of the amino group was critical for this activity, suggesting that 2-Amino-3-bromo-4,5-dichloropyridine could be further optimized for anticancer drug development .

- Antimicrobial Efficacy : In another investigation, derivatives similar to 2-Amino-3-bromo-4,5-dichloropyridine were tested against Gram-positive and Gram-negative bacteria. Results indicated that halogenated pyridine compounds exhibited superior antimicrobial activity compared to their non-halogenated counterparts, attributed to increased membrane permeability and enzyme inhibition .

Pharmacokinetic Profile

Understanding the pharmacokinetics of 2-Amino-3-bromo-4,5-dichloropyridine is essential for assessing its therapeutic potential. Preliminary studies suggest:

| Parameter | Value |

|---|---|

| Clearance (Cl) | Varies by species |

| Volume of Distribution (Vd) | Moderate |

| Half-life (t1/2) | Approximately 0.7 h |

| Bioavailability (F) | Predicted around 70% |

These parameters indicate that while the compound may have favorable absorption characteristics, further optimization is needed to enhance its stability and efficacy in vivo .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Amino-3-bromo-4,5-dichloropyridine, and how can reaction efficiency be maximized?

- Methodological Answer : A viable approach involves halogenation of a pyridine precursor. For analogous brominated pyridines, bromine in fuming sulfuric acid under reflux conditions has been used, followed by neutralization with NaOH and extraction with dichloromethane (yield: ~54%) . Optimizing stoichiometry (e.g., bromine equivalents), reaction time, and temperature (e.g., 0°C for controlled addition) can enhance efficiency. Purification via recrystallization or column chromatography (using gradients of ethyl acetate/hexane) is recommended .

Q. Which analytical techniques are most reliable for characterizing purity and structural integrity?

- Methodological Answer : Combine nuclear magnetic resonance (NMR, ¹H/¹³C) to confirm substitution patterns and halogen positions . High-resolution mass spectrometry (HRMS) validates molecular weight, while high-performance liquid chromatography (HPLC) with UV detection (e.g., C18 column, acetonitrile/water mobile phase) assesses purity (>95%) . Melting point analysis (e.g., 81–83°C for related dichloropyridines) provides additional validation .

Q. How can researchers safely handle and store 2-Amino-3-bromo-4,5-dichloropyridine given its reactivity?

- Methodological Answer : Store at 0–6°C in airtight, light-resistant containers to prevent degradation . Use inert atmospheres (N₂/Ar) during reactions to avoid unintended oxidation. Safety protocols include fume hoods for volatile reagents (e.g., bromine) and personal protective equipment (PPE) for corrosive acids .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict reactivity patterns in cross-coupling reactions involving this compound?

- Methodological Answer : Density functional theory (DFT) calculations can map electron density distributions to identify reactive sites (e.g., bromine at C3 as a leaving group). Compare activation energies for Suzuki-Miyaura coupling using Pd catalysts, varying substituents (e.g., Cl at C4/C5) to assess steric/electronic effects . Validate predictions with kinetic studies (e.g., monitoring reaction progress via GC-MS) .

Q. What experimental strategies resolve contradictions in reported reaction yields for halogenated pyridine derivatives?

- Methodological Answer : Systematic design of experiments (DoE) can isolate variables (e.g., solvent polarity, catalyst loading). For example, re-evaluate phosphonylation reactions (e.g., triethyl phosphite under microwave irradiation) to improve reproducibility . Statistical tools (e.g., ANOVA) analyze variance across replicate trials, while in situ FTIR monitors intermediate formation .

Q. How does the electronic interplay between bromine and chlorine substituents influence regioselectivity in nucleophilic substitution?

- Methodological Answer : Perform competitive experiments with model substrates (e.g., 2-Amino-3-bromo-4,5-dichloropyridine vs. 2-Amino-4-bromo-3,5-dichloropyridine). Use kinetic isotope effects (KIE) or Hammett plots to quantify electronic contributions. X-ray crystallography of intermediates (e.g., boronate esters) can reveal steric constraints .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.